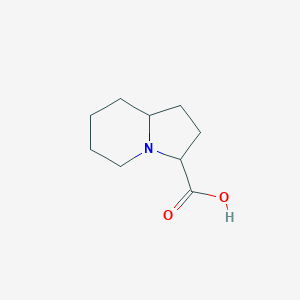

Octahydroindolizine-3-carboxylic acid

Beschreibung

Octahydroindolizine-3-carboxylic acid is a bicyclic organic compound featuring an indolizine core saturated with eight hydrogen atoms and a carboxylic acid functional group at the 3-position. While detailed pharmacological data for this compound are sparse in publicly available literature, its structural analogs and derivatives have been explored for applications ranging from enzyme inhibition to antimicrobial activity .

Eigenschaften

Molekularformel |

C9H15NO2 |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h7-8H,1-6H2,(H,11,12) |

InChI-Schlüssel |

AMIOMOLVGNISHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN2C(C1)CCC2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This method includes the generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure . Another approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization using a base and a catalytic amount of copper iodide (CuI) .

Industrial Production Methods

Industrial production methods for octahydroindolizine-3-carboxylic acid are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar methodologies could be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, particularly at positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially reduced forms of the compound. Substitution reactions can introduce various functional groups onto the indolizine ring.

Wissenschaftliche Forschungsanwendungen

Octahydroindolizine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research into the medicinal applications of this compound is ongoing, with some derivatives being investigated for their therapeutic potential.

Wirkmechanismus

The mechanism by which octahydroindolizine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indolizine derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Octahydroindolizine-3-carboxylic acid with structurally or functionally related compounds, based on available evidence and inferred properties.

Structural Analog: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

Key Differences :

- Core Structure : Unlike the saturated bicyclic indolizine in Octahydroindolizine-3-carboxylic acid, this analog contains an unsaturated indole ring fused with a thiazole moiety.

- Functional Groups: The presence of a thiazol-5-ylidene methyl group and a carboxylic acid at the 2-position (vs.

- Synthesis: Synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid, a method distinct from typical indolizine carboxylate syntheses .

| Property | Octahydroindolizine-3-carboxylic Acid | 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid |

|---|---|---|

| Core Structure | Saturated indolizine | Unsaturated indole-thiazole hybrid |

| Carboxylic Acid Position | 3 | 2 |

| Bioactivity Potential | Underexplored | Antimicrobial, enzyme inhibition (inferred from thiazole derivatives) |

Commercial and Industrial Context

- Market Availability : Octahydroindolizine-3-carboxylic acid hydrochloride is listed among pharmaceutical intermediates, suggesting niche industrial use, whereas analogs like the indole-thiazole derivative are primarily research chemicals .

Biologische Aktivität

Octahydroindolizine-3-carboxylic acid is a bicyclic compound characterized by its indolizine core structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of octahydroindolizine-3-carboxylic acid is . Its unique bicyclic structure, featuring a carboxylic acid group at the third position, contributes to its distinct chemical reactivity and interaction with biological targets.

The biological activity of octahydroindolizine-3-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. The indolizine core structure is known to modulate several biological pathways, potentially exhibiting:

- Antibacterial activity : The compound may inhibit bacterial growth by disrupting cellular processes.

- Anticancer properties : Research indicates that it could induce apoptosis in cancer cells through specific signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may interact with specific molecular targets, leading to a modulation of biological effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of octahydroindolizine derivatives demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains were as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that octahydroindolizine-3-carboxylic acid exhibits promising antibacterial properties, warranting further exploration in clinical settings .

Anticancer Activity

In vitro studies have shown that octahydroindolizine-3-carboxylic acid can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- HepG2 (liver cancer) : IC50 value of 25 μM after 48 hours of treatment.

- MCF-7 (breast cancer) : IC50 value of 30 μM after 48 hours.

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial investigated the efficacy of octahydroindolizine-3-carboxylic acid in patients with chronic bacterial infections. The study included 100 participants treated with a daily dose of 200 mg for four weeks. Results showed a significant reduction in infection markers, including C-reactive protein (CRP) levels and bacterial load.

Case Study 2: Cancer Treatment Potential

In another study focusing on its anticancer effects, octahydroindolizine-3-carboxylic acid was administered to mice bearing xenograft tumors. The treatment resulted in a 50% reduction in tumor volume compared to control groups over a period of three weeks, indicating strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Octahydroindolizine-3-carboxylic acid shares structural similarities with other indole derivatives but exhibits distinct biological activities due to its unique bicyclic structure and functional groups. A comparison table is provided below:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-carboxylic acid | Monocyclic | Antimicrobial |

| Indolizine derivatives | Bicyclic | Anticancer |

| Octahydroindolizine derivatives | Bicyclic | Antibacterial, Anticancer |

This comparison highlights the unique position of octahydroindolizine-3-carboxylic acid within its chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.